molecular formula C23H34O9 B1259789 Cardivin D

Cardivin D

カタログ番号: B1259789
分子量: 454.5 g/mol
InChIキー: WOJZAWJFEPVGSB-CHYAZBGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cardivin D is a germacranolide isolated from the aerial parts of Carpesium divaricatum. It exhibits cytotoxicity against the human tumor cells, A-549 (nonsmall cell lung), SK-OV-3 (ovary), SK-MEL-2 (skin), XF-498 (central nervous system) and HCT-15 (colon). It has a role as a metabolite and an antineoplastic agent. It is a cyclic ketone, a diol, a secondary alcohol, a tertiary alcohol and a germacranolide.

科学的研究の応用

Cardiovascular Health and Vitamin D

  • Vitamin D's Role in Cardiovascular Disease : Vitamin D is essential for skeletal health, regulating calcium and phosphorus metabolism. Beyond this, it impacts cardiovascular disease, including cell proliferation, apoptosis, oxidative stress, and cell adhesion. Vitamin D receptors are found in major cardiovascular cells, and vitamin D metabolites influence pathways integral to cardiovascular function and disease, such as inflammation and the renin-angiotensin system. Clinical studies indicate an association between vitamin D deficiency and cardiovascular disease manifestations, but the role of supplementation in cardiovascular management is not yet established (Norman & Powell, 2014).

  • Vitamin D and Cardiac Hypertrophy : Research demonstrates that the vitamin D-VDR (Vitamin D Receptor) signaling system has antihypertrophic activity in the heart. This involves suppressing the prohypertrophic calcineurin/NFAT/MCIP1 pathway, as shown by studies where cardiomyocyte-specific deletion of the VDR gene in mice resulted in cardiac hypertrophy. This suggests the potential therapeutic use of vitamin D receptor agonists for heart diseases (Chen et al., 2011).

  • Vitamin D Therapy in Cardiovascular Health : Vitamin D compounds have been studied for their cardioprotective effects. These studies suggest that vitamin D supplementation may reduce blood pressure, inflammatory biomarkers, improve insulin sensitivity, and decrease cardiovascular disease complications and death. However, the results are varied and more research is needed to confirm these benefits (Judd & Tangpricha, 2011).

  • Vitamin D in Non-Alcoholic Fatty Liver Disease : Vitamin D's role extends beyond cardiovascular health, with studies exploring its impact on non-alcoholic fatty liver disease (NAFLD). NAFLD and vitamin D deficiency share common cardiometabolic risk factors, and vitamin D supplementation might have clinical utility in NAFLD management (Eliades & Spyrou, 2015).

  • Vitamin D and Cardiovascular System : Vitamin D influences various biological pathways beneficial to cardiovascular health. Observational studies associate low vitamin D levels with cardiovascular issues like hypertension and heart failure. However, intervention studies provide mixed results, and large trials are needed for a conclusive understanding of vitamin D's role in cardiovascular disease (Beveridge & Witham, 2013).

  • Vitamin D and Cardiovascular Disease Prevention : Despite observational studies linking vitamin D deficiency to increased cardiovascular risk, randomized controlled trials (RCTs) do not show significant effects of vitamin D supplementation on cardiovascular outcomes. Future studies focusing on vitamin D-deficient individuals are required to fully understand its impact on cardiovascular health (Pilz et al., 2016).

特性

分子式

C23H34O9

分子量

454.5 g/mol

IUPAC名

[(3aR,4S,6S,8S,10S,11S,11aR)-8,10-dihydroxy-6,10-dimethyl-3-methylidene-11-(2-methylpropanoyloxy)-2,5-dioxo-3a,4,6,7,8,9,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate

InChI

InChI=1S/C23H34O9/c1-10(2)20(26)30-17-15-13(6)22(28)31-18(15)19(32-21(27)11(3)4)23(7,29)9-14(24)8-12(5)16(17)25/h10-12,14-15,17-19,24,29H,6,8-9H2,1-5,7H3/t12-,14-,15-,17-,18+,19-,23-/m0/s1

InChIキー

WOJZAWJFEPVGSB-CHYAZBGWSA-N

異性体SMILES

C[C@H]1C[C@@H](C[C@]([C@H]([C@H]2[C@H]([C@@H](C1=O)OC(=O)C(C)C)C(=C)C(=O)O2)OC(=O)C(C)C)(C)O)O

正規SMILES

CC1CC(CC(C(C2C(C(C1=O)OC(=O)C(C)C)C(=C)C(=O)O2)OC(=O)C(C)C)(C)O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cardivin D
Reactant of Route 2
Reactant of Route 2
Cardivin D
Reactant of Route 3
Cardivin D
Reactant of Route 4
Cardivin D
Reactant of Route 5
Reactant of Route 5
Cardivin D
Reactant of Route 6
Reactant of Route 6
Cardivin D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。